molecular formula C10H13ClFN3O2 B2618927 (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride CAS No. 1286208-00-1

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2618927
CAS No.: 1286208-00-1
M. Wt: 261.68
InChI Key: BLLJIYCVXKCXMB-FJXQXJEOSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound (S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows:

  • A 2-fluoro-6-nitrophenyl group attached to the pyrrolidine nitrogen (position 1).
  • An amine group (-NH₂) at position 3 of the pyrrolidine ring.

The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at position 3 of the pyrrolidine ring. The hydrochloride suffix indicates the compound exists as a salt, formed via protonation of the amine group by hydrochloric acid.

Table 1: IUPAC Nomenclature Breakdown

Component Description
Parent structure Pyrrolidine
Substituents 1-(2-fluoro-6-nitrophenyl), 3-amine
Stereochemistry (S)-configuration at C3
Salt form Hydrochloride

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₃ClFN₃O₂ , derived from the following contributions:

  • Pyrrolidine backbone : C₄H₈N
  • 2-Fluoro-6-nitrophenyl group : C₆H₃FNO₂
  • Hydrochloride salt : HCl

The molecular weight is 261.68 g/mol , calculated as:
$$
\text{MW} = (10 \times 12.01) + (13 \times 1.01) + (35.45) + (19.00) + (3 \times 14.01) + (2 \times 16.00) = 261.68 \, \text{g/mol}
$$

Table 2: Molecular Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 13 1.01 13.13
Cl 1 35.45 35.45
F 1 19.00 19.00
N 3 14.01 42.03
O 2 16.00 32.00
Total 261.68

The CAS registry number 1286208-00-1 uniquely identifies this enantiomer.

Stereochemical Configuration and Chiral Center Dynamics

The chiral center at position 3 of the pyrrolidine ring arises from the tetrahedral geometry of the amine-bearing carbon. The (S) configuration is determined using the Cahn-Ingold-Prelog priority rules:

  • Highest priority : -NH₂ group (due to nitrogen’s atomic number).
  • Second priority : Phenyl substituent at position 1.
  • Third priority : Two methylene (-CH₂-) groups from the pyrrolidine ring.

The spatial arrangement of these groups results in a specific optical activity, measurable via polarimetry. Chirality critically influences the compound’s interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Table 3: Chiral Center Analysis

Chiral Center Position Priority Order (High to Low) Configuration
C3 of pyrrolidine -NH₂ > C₆H₃FNO₂ > -CH₂- > -CH₂- S

Crystalline Structure and Salt Formation Characteristics

The hydrochloride salt forms via protonation of the tertiary amine group, yielding a cationic ammonium species paired with a chloride counterion. This ionic interaction enhances solubility in polar solvents and stabilizes the crystalline lattice.

X-ray diffraction studies of analogous pyrrolidine derivatives reveal that nitro and fluoro substituents on the phenyl ring influence packing efficiency through π-π stacking and hydrogen bonding interactions. The chloride ion integrates into the lattice via electrostatic attractions, further stabilizing the structure.

Table 4: Crystalline Properties

Property Description
Salt formation mechanism Protonation of -NH₂ by HCl
Dominant interactions Ionic (NH⁺···Cl⁻), van der Waals, π-π stacking
Solubility Enhanced in water and polar solvents due to ionic character

Properties

IUPAC Name

(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLJIYCVXKCXMB-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.

    Amine Introduction: Introduction of the amine group to the pyrrolidine ring.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

(a) (R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS: 1233859-97-6)

This compound is the (R)-enantiomer of the target molecule. While it shares the same molecular formula (C₁₀H₁₂FN₃O₂·HCl) and weight (261.68 g/mol), its stereochemistry may lead to divergent biological activity or binding affinities. Notably, it has a lower purity (95%) compared to the (S)-form (99%) .

(b) (S)-1-(5-Nitropyridin-2-yl)pyrrolidine-3-ol (CAS: 1233859-93-2)

This analog replaces the 2-fluoro-6-nitrophenyl group with a 5-nitropyridinyl moiety. Its molecular weight (244.68 g/mol) is lower due to the absence of fluorine and a hydroxyl group substitution .

(c) (S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride (CAS: 1233859-98-7)

The nitro and fluoro groups are positioned at the 2- and 3-positions of the phenyl ring, respectively.

Derivatives with Functional Group Variations

(a) N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride (CAS: 54-PC403092)

This compound substitutes the phenyl group with a trifluoromethylpyrimidine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for pharmaceutical applications. Its dihydrochloride form increases solubility compared to the monohydrochloride target compound .

(b) (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride (CAS: 1289585-42-7)

Here, the nitro group is replaced by a benzyl-chloro substituent. The benzyl group introduces greater steric bulk, which may influence binding kinetics in receptor-based applications .

Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Substituents Applications/Notes
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl (1286208-00-1) C₁₀H₁₂FN₃O₂·HCl 261.68 99 2-Fluoro-6-nitro phenyl Agrochemicals, APIs
(R)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine HCl (1233859-97-6) C₁₀H₁₂FN₃O₂·HCl 261.68 95 2-Fluoro-6-nitro phenyl (R-configuration) Stereoselective synthesis
(S)-1-(5-Nitropyridin-2-yl)pyrrolidine-3-ol (1233859-93-2) C₉H₁₂N₄O₃ 244.68 ≥95 5-Nitro pyridinyl, hydroxyl Electronic materials, catalysts
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine diHCl (54-PC403092) C₉H₁₂F₃N₅·2HCl 316.59 N/A Trifluoromethyl pyrimidine Pharmaceuticals, material science

Key Research Findings

  • Stereochemical Impact : The (S)-enantiomer (1286208-00-1) is prioritized in agrochemical formulations due to higher enantiomeric purity and efficacy .
  • Substituent Effects : Fluorine and nitro groups at the 2- and 6-positions (in the target compound) optimize electronic withdrawal, enhancing stability in oxidative environments compared to analogs with alternative substitution patterns .
  • Cost and Availability : All compounds in are priced at $374.00/1g, suggesting comparable synthetic complexity .

Biological Activity

(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Chemical Formula : C10H13ClFN3O2
  • CAS Number : 1233859-97-6
  • Molecular Weight : 245.68 g/mol

The compound exhibits its biological activity primarily through interaction with specific molecular targets, particularly those involved in cancer cell proliferation and survival. The presence of the fluoro and nitro groups on the phenyl ring enhances its ability to interact with biological systems, potentially increasing its efficacy as an anticancer agent.

Anticancer Activity

Research indicates that this compound may inhibit the growth of various cancer cell lines. A study focusing on similar pyrrolidine derivatives reported significant cytotoxic effects against human cancer cells, suggesting that this class of compounds could be promising in oncology.

Case Study: Cytotoxicity Assays

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

These results indicate that this compound has a notable cytotoxic effect across multiple cancer types.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. The presence of the nitro group is known to enhance antibacterial activity, which has been observed in several studies.

Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048

These findings suggest that this compound exhibits strong antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The SAR studies indicate that modifications to the pyrrolidine ring and substitutions on the phenyl group significantly affect potency and selectivity against various targets.

Key Findings from SAR Studies

  • Fluorine Substitution : Enhances lipophilicity and cellular uptake.
  • Nitro Group : Increases electron-withdrawing capacity, contributing to enhanced biological activity.
  • Pyrrolidine Ring Modifications : Variations can lead to improved selectivity for specific receptors involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride, and how do catalytic methods compare to conventional approaches?

Methodological Answer: A two-step synthesis is typically employed: (1) nucleophilic substitution between pyrrolidin-3-amine and 2-fluoro-6-nitrochlorobenzene, followed by (2) chiral resolution or asymmetric synthesis to isolate the (S)-enantiomer. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (Figure 4 in ) can enhance reaction efficiency by reducing reaction time and improving yields (e.g., from 60% to 85% in analogous nitroaryl syntheses). Key parameters to optimize include:

  • Catalyst loading (5–10 mol%)
  • Solvent polarity (e.g., DMF vs. acetonitrile)
  • Temperature (80–120°C)

Q. Table 1: Example Comparison of Conventional vs. Catalytic Synthesis

MethodCatalystTime (h)Yield (%)Purity (HPLC)
ConventionalNone246290%
Fe₂O₃@SiO₂/In₂O₃8 mol%128395%
Data adapted from nitroaryl coupling studies .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm the pyrrolidine ring structure and nitro/fluoro substituents. The fluorine atom induces distinct splitting patterns (e.g., aromatic proton at δ 7.8–8.2 ppm) .
  • HPLC-MS : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>95%) and confirm molecular weight (MW: 244.68) via ESI+ .
  • XRD : If crystalline, single-crystal X-ray diffraction resolves stereochemistry and confirms the (S)-configuration.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C in a dark, dry environment to prevent nitro group degradation .
  • Handling : Use gloveboxes or fume hoods to avoid inhalation/contact. PPE (nitrile gloves, lab coat) is mandatory. Emergency protocols include rinsing eyes with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How does enantiomeric purity (e.g., 95% vs. 99%) impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: Chiral impurities (>5%) can skew SAR data by masking target selectivity. To ensure accuracy:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) to quantify enantiomeric excess (ee).
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +15° for 95% ee ).
  • Bioassays : Test both enantiomers in parallel to isolate stereospecific effects.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Mitigation strategies include:

  • Variable Temperature NMR : Cool samples to –40°C to slow conformational exchange and simplify splitting .
  • 2D-COSY/HMBC : Map coupling between fluorine and adjacent protons.
  • LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproducts) with MRM transitions .

Q. Table 2: Cross-Validation of Key Peaks

TechniqueObserved SignalExpected ValueDiscrepancy Analysis
¹H NMRδ 3.2–3.5 (pyrrolidine)δ 3.1–3.4Rotameric equilibrium
ESI-MS[M+H]⁺ = 245.1244.68Isotopic pattern confirmation

Q. What mechanistic insights explain the reactivity of the nitro group in downstream modifications?

Methodological Answer: The electron-withdrawing nitro group facilitates electrophilic aromatic substitution (EAS) but complicates reduction to amines. Key steps:

  • Nitro Reduction : Use H₂/Pd-C in EtOH at 50 psi to yield the amine intermediate. Monitor by TLC (Rf shift from 0.8 to 0.3) .
  • Side Reactions : Avoid over-reduction by limiting H₂ exposure to 2 hours.

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The fluoro-nitro moiety may occupy hydrophobic pockets.
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logP = 1.8) but high hepatic metabolism (CYP3A4 substrate) .

Q. What strategies optimize selectivity in cross-coupling reactions involving the pyrrolidine nitrogen?

Methodological Answer:

  • Protection/Deprotection : Use Boc-anhydride to temporarily block the amine during Suzuki-Miyaura coupling .
  • Ligand Screening : Test Pd(OAc)₂ with SPhos/XPhos ligands to minimize homocoupling byproducts.

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